An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS: 5845-30-7)
An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (CAS: 5845-30-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, a key building block in synthetic organic chemistry and pharmaceutical development. This document outlines its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a versatile alkylating agent.
Chemical and Physical Properties
3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a white to off-white solid. It is the hydrobromide salt of the tertiary amine, 3-bromo-N,N-dimethylpropan-1-amine. The presence of both a nucleophilic tertiary amine and an electrophilic alkyl bromide functionality (in its free base form) makes it a valuable bifunctional reagent. However, in its hydrobromide salt form, the amine is protonated, rendering it non-nucleophilic and enhancing the stability of the compound for storage.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 5845-30-7 | [1] |
| Molecular Formula | C₅H₁₃Br₂N | [2][3] |
| Molecular Weight | 246.97 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | Inert atmosphere, room temperature | [3] |
Spectroscopic Data
While specific spectra are proprietary to chemical suppliers, the following tables summarize the expected spectroscopic characteristics for 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide based on its structure. These values are predictive and should be used for reference purposes. Experimental data should be obtained for confirmation.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 2H | -CH₂-Br |
| ~3.3 | Triplet | 2H | -CH₂-N⁺H(CH₃)₂ |
| ~2.9 | Singlet | 6H | -N⁺H(CH₃)₂ |
| ~2.2 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
| Variable | Broad Singlet | 1H | -N⁺H- |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~55 | -CH₂-N⁺H(CH₃)₂ | | ~45 | -N⁺H(CH₃)₂ | | ~30 | -CH₂-Br | | ~28 | -CH₂-CH₂-CH₂- |
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 2950-3100 | C-H stretch (alkyl) |
| 2400-2700 | N-H stretch (ammonium salt) |
| 1465 | C-H bend (alkyl) |
| 650-550 | C-Br stretch |
Synthesis and Experimental Protocols
The synthesis of 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is typically achieved through the reaction of 1,3-dibromopropane with dimethylamine. The reaction proceeds via a nucleophilic substitution mechanism.
Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine
This protocol describes the synthesis of the free base, which can then be converted to the hydrobromide salt.
Experimental Protocol:
-
Reaction Setup: A solution of dimethylamine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled in an ice bath.
-
Addition of 1,3-dibromopropane: 1,3-dibromopropane (1 equivalent) is added dropwise to the cooled dimethylamine solution. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is filtered to remove the dimethylamine hydrobromide byproduct. The filtrate is then concentrated under reduced pressure to yield crude 3-bromo-N,N-dimethylpropan-1-amine.
-
Purification: The crude product can be purified by vacuum distillation.
Formation of the Hydrobromide Salt
To prepare the hydrobromide salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrobromic acid until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.
Reactivity and Applications in Drug Development
3-Bromo-N,N-dimethylpropan-1-amine is a valuable reagent for introducing a dimethylaminopropyl moiety onto various scaffolds, a common functional group in many pharmacologically active compounds. The free base of the title compound is a potent alkylating agent. The hydrobromide salt can be used directly in reactions where a base is present to liberate the free amine in situ.
A prominent application is in the synthesis of phenothiazine antipsychotics, such as chlorpromazine.
Application Example: Synthesis of Chlorpromazine
Chlorpromazine is synthesized by the alkylation of 2-chlorophenothiazine with a side chain precursor, which can be 3-bromo-N,N-dimethylpropan-1-amine (or its chloro-analogue).
Experimental Protocol (based on analogous chloro-compound chemistry):
-
Deprotonation: 2-Chlorophenothiazine is dissolved in an inert solvent like toluene. A strong base, such as sodium amide or sodium hydroxide with a phase transfer catalyst (e.g., a quaternary ammonium salt), is added to deprotonate the nitrogen of the phenothiazine ring, forming a nucleophilic phenothiazide anion.
-
Alkylation: 3-Bromo-N,N-dimethylpropan-1-amine (as the free base or generated in situ from the hydrobromide salt with excess base) is added to the reaction mixture. The mixture is heated to facilitate the nucleophilic substitution reaction, where the phenothiazide anion displaces the bromide ion.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with water to remove inorganic salts. The organic layer is then dried and the solvent is evaporated. The crude chlorpromazine is purified by crystallization or chromatography.
